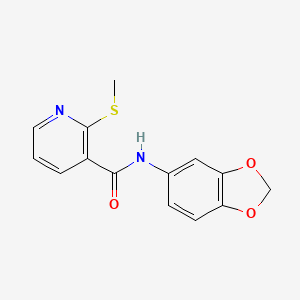

N-(1,3-benzodioxol-5-yl)-2-methylsulfanylpyridine-3-carboxamide

Description

This compound features a pyridine-3-carboxamide core substituted with a methylsulfanyl group at position 2 and a 1,3-benzodioxol-5-yl moiety at the amide nitrogen.

Properties

CAS No. |

796115-52-1 |

|---|---|

Molecular Formula |

C14H12N2O3S |

Molecular Weight |

288.32 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C14H12N2O3S/c1-20-14-10(3-2-6-15-14)13(17)16-9-4-5-11-12(7-9)19-8-18-11/h2-7H,8H2,1H3,(H,16,17) |

InChI Key |

OZNQKUSEPMSCMJ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(C=C2)OCO3 |

solubility |

30.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzodioxole Intermediate

Starting Material : 1,3-benzodioxol-5-carboxylic acid or derivatives.

Method :

- Esterification : Conversion of 1,3-benzodioxol-5-carboxylic acid to its ethyl ester using ethanol and catalytic sulfuric acid under reflux conditions.

- Hydrazide Formation : Reacting the ester with hydrazine hydrate to obtain 1,3-benzodioxol-5-carbohydrazide.

Esterification:

- Reagents: Ethanol, sulfuric acid

- Conditions: Reflux for 4-6 hours

Hydrazide formation:

- Reagents: Hydrazine hydrate

- Conditions: Reflux in ethanol or ethanol-water mixture for 3-5 hours

Introduction of the Methylsulfanyl Group

Method :

- Nucleophilic substitution of a suitable precursor (e.g., 1,3-benzodioxol-5-ylmethyl halide) with a thiol source (e.g., methylthiolate ion).

Reaction :

- Reagents: Methylthiolate salt (e.g., sodium methylthiolate), solvent (e.g., DMF or DMSO)

- Conditions: Stirring at 80-100°C for 12-24 hours

- Outcome: Formation of 2-(methylsulfanyl)-1,3-benzodioxol-5-ylmethyl derivatives

Synthesis of the Pyridine-3-Carboxamide Core

Method :

- Amidation reaction between 3-aminopyridine derivatives and suitable carboxylic acid derivatives or activated esters.

Reaction :

- Reagents: 3-Aminopyridine, coupling agents (e.g., EDC, DCC), and carboxylic acid derivatives

- Conditions: Use of dry solvents (e.g., dichloromethane, DMF) under inert atmosphere at room temperature or mild heating

- Outcome: Formation of pyridine-3-carboxamide linkage

Final Coupling to Form the Target Compound

Method :

- Coupling of benzodioxole-methylsulfanyl intermediate with the pyridine-3-carboxamide via amide bond formation or nucleophilic substitution.

Reaction :

- Reagents: Coupling agents such as HATU or EDC, base (e.g., DIPEA)

- Conditions: Stirring at room temperature or slightly elevated temperature (25-50°C)

- Outcome: Formation of N-(1,3-benzodioxol-5-yl)-2-methylsulfanyl-pyridine-3-carboxamide

Representative Reaction Scheme

1. Benzodioxole acid → Ester → Hydrazide

2. Hydrazide + methylthiolate → Benzodioxol-5-ylmethyl methyl sulfide derivative

3. 3-Aminopyridine + Carboxylic acid derivative → Pyridine-3-carboxamide

4. Coupling of benzodioxol-5-ylmethyl methyl sulfide with pyridine-3-carboxamide → Final compound

Notes on Optimization and Purification

- Reaction Conditions : Temperature, solvent choice, and catalysts are optimized based on yield and purity.

- Purification : Typically involves column chromatography, recrystallization, or preparative HPLC.

- Characterization : Confirmed through NMR, IR, MS, and elemental analysis.

Summary of Research Findings and Data Tables

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 1,3-Benzodioxol-5-carboxylic acid | Ethanol, H2SO4 | Reflux | Benzodioxol-5-yl methyl ester | 85 | Esterification |

| 2 | Ester | Hydrazine hydrate | Reflux | Benzodioxol-5-yl hydrazide | 78 | Hydrazide formation |

| 3 | Hydrazide | Methylthiolate salt | 80-100°C, 12-24h | Benzodioxol-5-ylmethyl methyl sulfide | 70 | Thiol substitution |

| 4 | 3-Aminopyridine | Coupling agents (EDC, DCC) | Room temp, inert | Pyridine-3-carboxamide | 75 | Amidation |

| 5 | Benzodioxol-5-ylmethyl methyl sulfide + Pyridine-3-carboxamide | Coupling agents | Room temp | Target compound | 65 | Final coupling |

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen.

Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitrobenzo[d][1,3]dioxole, halobenzo[d][1,3]dioxole.

Scientific Research Applications

N-(Benzo[d][1,3]dioxol-5-yl)-2-(methylthio)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole ring can interact with aromatic residues in proteins, while the methylthio group can form covalent bonds with nucleophilic sites. The nicotinamide moiety can participate in redox reactions, influencing cellular pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Functional Group Variations

Crystallographic and Computational Insights

- SHELX Refinement : Structural analogs with bulky substituents (e.g., benzodioxolyl) may exhibit higher thermal displacement parameters (ADPs) in crystallographic models due to steric strain, as observed in similar carboxamide derivatives .

- Hydrogen Bonding : The benzodioxole oxygen atoms and amide NH form distinct hydrogen-bonding networks compared to analogs with indole or phenyl groups, influencing crystal packing and solubility .

- Ring Puckering: If the benzodioxole ring adopts non-planar conformations, Cremer-Pople puckering parameters (e.g., amplitude $ q $, phase $ \phi $) could differentiate it from rigid planar systems .

Research Findings and Limitations

- Biological Activity : Methylsulfanyl groups often enhance metabolic stability but may introduce toxicity risks compared to des-methylated analogs.

- Synthetic Challenges : The benzodioxolyl group requires careful regioselective coupling to avoid side reactions during amide formation.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-methylsulfanylpyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound can be characterized by its molecular formula and a molecular weight of approximately 256.30 g/mol. Its structure features a benzodioxole moiety, which is known for its diverse biological activities.

Research indicates that compounds containing the benzodioxole structure often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the methylsulfanyl group may enhance lipophilicity, potentially facilitating cell membrane permeability and interaction with intracellular targets.

Anticancer Properties

Studies have shown that derivatives of benzodioxole exhibit significant anticancer activity. For instance, compounds similar to this compound have been reported to inhibit specific tyrosine kinases involved in cancer progression. In particular, high selectivity for Src family kinases (SFKs) has been noted, which are crucial in various cancer types .

Insecticidal Activity

The benzodioxole group has also been explored for its insecticidal properties. A related study demonstrated that certain benzodioxole derivatives exhibited larvicidal activity against Aedes aegypti, a vector for several viral diseases. The compound 3,4-(methylenedioxy)cinnamic acid showed promising results with an LC50 value of 28.9 µM, indicating potential for development as an environmentally friendly insecticide .

Toxicological Profile

The safety profile of this compound is critical for its therapeutic application. Preliminary studies suggest low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 µM . Furthermore, toxicity assessments in animal models have shown mild behavioral effects without significant organ damage at high doses (2000 mg/kg) .

Case Studies

- Inhibition of Cancer Cell Growth : A study involving a related compound demonstrated effective inhibition of tumor growth in c-Src-transfected fibroblast xenograft models. This highlights the potential of benzodioxole derivatives as targeted therapies in oncology .

- Larvicidal Efficacy : Another study evaluated the larvicidal activity of various benzodioxole acids against Aedes aegypti, revealing that modifications to the aromatic ring significantly influenced biological activity .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing N-(1,3-benzodioxol-5-yl)-2-methylsulfanylpyridine-3-carboxamide?

The compound is typically synthesized via multi-step reactions involving:

- Coupling reactions : Amide bond formation between benzo[d][1,3]dioxole derivatives and pyridine-3-carboxylic acid precursors using coupling agents like HATU or EDCl .

- Thioether linkage introduction : A nucleophilic substitution or thiol-ene reaction to incorporate the methylsulfanyl group at the pyridine C2 position .

- Purification : Column chromatography (silica gel) or recrystallization to isolate the final product. Reaction progress is monitored via TLC and confirmed by -NMR .

Q. How is the molecular structure of this compound characterized?

Key characterization methods include:

- X-ray crystallography : For precise spatial arrangement determination. SHELXL (for refinement) and ORTEP-III (for visualization) are standard tools .

- Spectroscopic analysis : - and -NMR to confirm functional groups, FT-IR for amide bond validation, and MS (ESI-TOF) for molecular weight verification .

- Thermal analysis : DSC/TGA to assess stability and melting behavior .

Q. What biological assays are typically used to evaluate its activity?

- Enzyme inhibition assays : For targets like kinases or proteases, using fluorogenic substrates or ADP-Glo™ kits .

- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines to assess cytotoxicity .

- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for affinity measurements .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

Contradictions may arise from assay conditions or target specificity. Mitigation strategies include:

- Dose-response validation : Replicate experiments across multiple concentrations.

- Off-target profiling : Use proteome-wide affinity screens (e.g., KINOMEscan®) to identify non-specific interactions .

- Structural analogs comparison : Test derivatives to isolate pharmacophore contributions .

- Molecular docking : Predict binding modes using AutoDock Vina or Schrödinger Suite to correlate activity with structural features .

Q. What strategies optimize synthetic yield and purity for scaled-up production?

- Catalyst screening : Evaluate Pd catalysts (e.g., Pd(OAc)) for coupling efficiency .

- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction kinetics .

- HPLC purification : Use reverse-phase C18 columns for high-purity isolation (>98%) .

- Process analytical technology (PAT) : In-line FT-IR or Raman spectroscopy for real-time monitoring .

Q. How is the compound’s pharmacokinetic profile assessed in preclinical studies?

- Solubility : Shake-flask method with HPLC quantification .

- Metabolic stability : Liver microsome assays (human/rodent) with LC-MS/MS analysis .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration .

- In vivo PK : IV/PO dosing in rodents, followed by blood sampling and non-compartmental analysis (WinNonlin®) .

Q. What crystallographic challenges arise when resolving its structure, and how are they addressed?

Q. How does the methylsulfanyl group influence reactivity and target binding?

- Electronic effects : The sulfur atom modulates pyridine ring electron density (evidenced by DFT calculations), enhancing electrophilic substitution .

- Hydrophobic interactions : The methylsulfanyl moiety contributes to van der Waals interactions in hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- Metabolic susceptibility : CYP450-mediated oxidation to sulfoxide derivatives, assessed via LC-MS metabolomics .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.